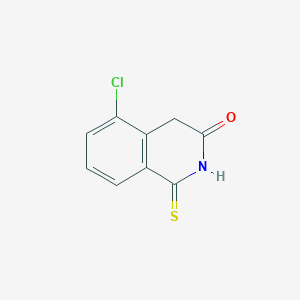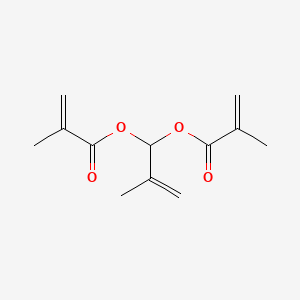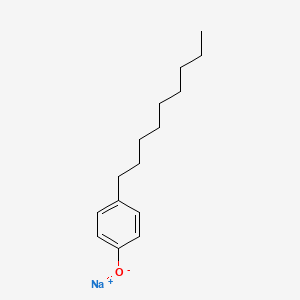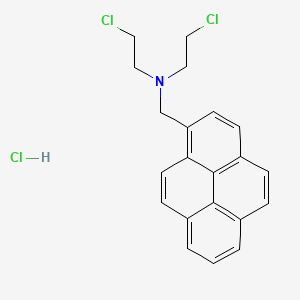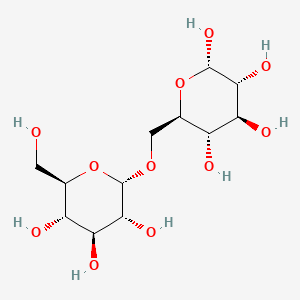
alpha-Isomaltose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Alpha-Isomaltose can be synthesized from starch using a combination of enzymes. One efficient method involves the use of 1,4-alpha-glucan 6-alpha-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 . The inclusion of isoamylase and cyclomaltodextrin glucanotransferase can further increase the efficiency of production, with yields exceeding 70% . Industrial production methods often involve the enzymatic conversion of maltose using alpha-glucosidase from Aspergillus niger, which has strong alpha-1,6-glucosidic transfer activity .
Analyse Chemischer Reaktionen
Alpha-Isomaltose undergoes various chemical reactions, including hydrolysis and transglucosylation. The hydrolysis of this compound is catalyzed by enzymes such as isomaltase, which breaks the alpha-1,6-glycosidic bond to produce glucose . Common reagents used in these reactions include water and specific enzymes like isomaltase and alpha-glucosidase . The major products formed from these reactions are glucose and other oligosaccharides with alpha-1,6-linkages .
Wissenschaftliche Forschungsanwendungen
Alpha-Isomaltose has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzyme activities, particularly those involving alpha-glucosidases . In biology, this compound is used to study carbohydrate metabolism and the regulation of amylase synthesis in organisms like Aspergillus nidulans . Additionally, this compound is used in the food industry for its moisturizing properties and anticariogenic activity .
Wirkmechanismus
The mechanism of action of alpha-Isomaltose involves its hydrolysis by enzymes such as isomaltase and alpha-glucosidase. These enzymes catalyze the cleavage of the alpha-1,6-glycosidic bond, resulting in the production of glucose . The molecular targets involved in this process are the glycosidic bonds within the this compound molecule, and the pathways include the enzymatic hydrolysis and subsequent glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Alpha-Isomaltose is similar to other disaccharides like maltose and isomaltulose. Maltose consists of two glucose molecules linked by an alpha-1,4-glycosidic bond, whereas this compound has an alpha-1,6-glycosidic bond . Isomaltulose, on the other hand, is a disaccharide with an alpha-1,6-glycosidic bond between glucose and fructose . The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct properties such as its role in inducing amylase synthesis and its anticariogenic activity .
Eigenschaften
CAS-Nummer |
35867-21-1 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI-Schlüssel |
DLRVVLDZNNYCBX-NCFXGAEVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


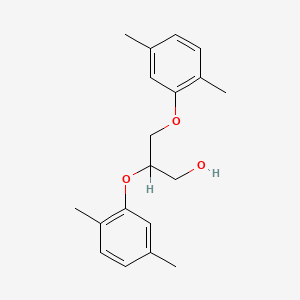
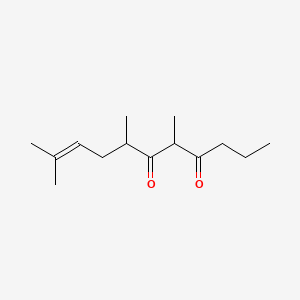
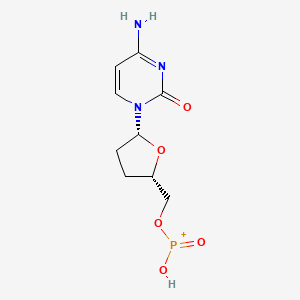
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
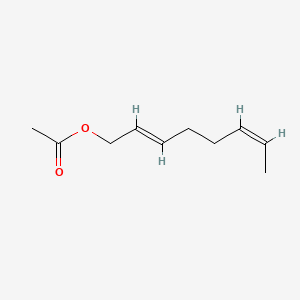
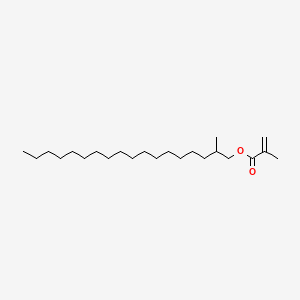
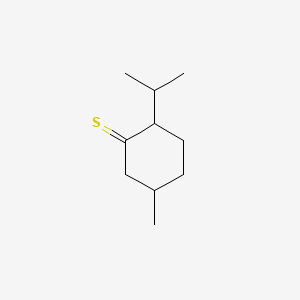
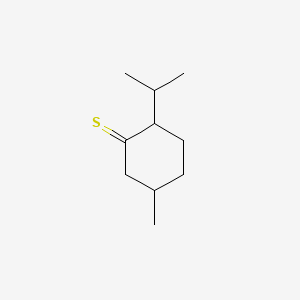
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

